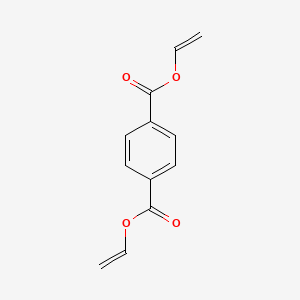

Divinyl terephthalate

Description

Contextualization within Aromatic Vinyl Ester Chemistry

Divinyl terephthalate (B1205515) is a member of the broader class of compounds known as aromatic vinyl esters. This family of molecules is characterized by the presence of at least one vinyl ester group (-O-CO-CH=CH₂) attached to an aromatic ring system. The synthesis of aromatic vinyl esters often involves the reaction of an aromatic carboxylic acid with a vinyl source. A common laboratory and industrial method is the palladium-catalyzed exchange reaction where vinyl acetate (B1210297) serves as the vinyl group donor to an aromatic acid. researchgate.net Other synthetic routes have also been explored, utilizing different catalysts and reagents to facilitate the transvinylation. researchgate.net

Aromatic vinyl esters are valued for the reactivity of their vinyl groups, which can participate in polymerization and other addition reactions, making them useful monomers and intermediates in organic synthesis. google.comtcichemicals.com Divinyl terephthalate is a bifunctional example of this class, as it possesses two reactive vinyl groups. This bifunctionality allows it to act as a cross-linking agent or as a monomer for the creation of novel polymers with specific properties derived from the rigid terephthalate core and the flexible linkages formed from the vinyl groups. Its chemistry is related to simpler aromatic vinyl esters such as vinyl benzoate (B1203000), which contains only one vinyl ester function. tandfonline.com

Significance in Polymer Degradation and Upcycling Research

The primary significance of this compound in contemporary research stems from its role as a product in the thermal degradation of polyethylene (B3416737) terephthalate (PET). tandfonline.comnih.gov PET is one of the most widely used plastics globally, and its disposal presents a significant environmental challenge. researchgate.netrsc.org Chemical recycling and upcycling strategies aim to break down PET waste into valuable chemical feedstocks. mdpi.comacs.org

During pyrolysis (thermal decomposition in the absence of oxygen), the ester linkages in the PET polymer backbone cleave. tandfonline.com This process yields a complex mixture of products, and under certain conditions, this compound is identified as a major component alongside other molecules like terephthalic acid, benzoic acid, and monovinyl terephthalate. tandfonline.comnih.govresearchgate.net The formation of DVT and its mono-vinyl counterpart is a result of specific chain scission mechanisms that occur at high temperatures. researchgate.netresearchgate.net

The identification of DVT as a degradation product is crucial for the concept of upcycling. jmb.or.krnih.gov Instead of merely recovering the initial monomers (terephthalic acid and ethylene (B1197577) glycol), pyrolysis can generate new, functional molecules. preprints.org The vinyl groups on DVT make it a potentially valuable monomer for synthesizing new polymers, effectively transforming plastic waste into a resource for high-value materials. researchgate.netjmb.or.kr This positions DVT as a key intermediate in developing circular economy models for plastics.

Interactive Table 1: Selected Products from the Thermal Degradation of Polyethylene Terephthalate (PET) This table summarizes key chemical compounds identified during the pyrolysis of PET, as reported in various research studies.

| Compound Name | Molecular Formula | Role/Significance in Degradation |

| This compound | C₁₂H₁₀O₄ | A major condensable product from pyrolysis, potential for upcycling as a monomer. tandfonline.comnih.gov |

| Monovinyl terephthalate | C₁₀H₈O₄ | A primary product from PET thermal cleavage, an intermediate to DVT. tandfonline.comjmb.or.krresearchgate.net |

| Terephthalic Acid (TPA) | C₈H₆O₄ | A primary monomer of PET, often recovered during degradation. researchgate.netnih.gov |

| Benzoic Acid | C₇H₆O₂ | A common product resulting from the decarboxylation of terephthalate structures. tandfonline.comnih.govjmb.or.kr |

| Vinyl Benzoate | C₉H₈O₂ | A pyrolysis marker for PET, formed in lesser amounts. tandfonline.comresearchgate.net |

| Benzene | C₆H₆ | A trace product from more extensive degradation and fragmentation. tandfonline.com |

Overview of Terephthalate Derivatives in Contemporary Chemistry

This compound is one of many important derivatives of terephthalic acid, a cornerstone molecule in the polymer industry. google.com These derivatives are synthesized for various applications, primarily revolving around the production of polyesters and other materials. cu.edu.eg Understanding DVT in context requires acknowledging the roles of its chemical relatives.

The most prominent terephthalate derivative is polyethylene terephthalate (PET) itself, a high-molecular-weight polymer. nih.gov The direct precursors for modern PET production are Purified Terephthalic Acid (PTA) and ethylene glycol. rsc.orggoogle.com Historically, Dimethyl terephthalate (DMT) was used in a transesterification reaction with ethylene glycol to produce PET. jmb.or.krnih.gov DMT remains a key compound in certain recycling processes, particularly methanolysis, where PET is broken down with methanol (B129727) to yield DMT and ethylene glycol. rsc.orgrsc.org

Another critical derivative is bis(2-hydroxyethyl) terephthalate (BHET), which is the direct monomeric product resulting from the glycolysis of PET. mdpi.compreprints.org In this process, PET is depolymerized using ethylene glycol, yielding BHET, which can then be purified and repolymerized to create new PET. mdpi.comnih.gov Other esters, such as diphenyl terephthalate, also exist and are used in specific chemical contexts. nist.gov this compound distinguishes itself from these common derivatives by its reactive vinyl functionalities, which offer different polymerization pathways compared to the hydroxyl or methyl ester groups found in BHET and DMT, respectively.

Interactive Table 2: Comparison of Key Terephthalate Derivatives This table provides a comparative overview of this compound and other significant derivatives of terephthalic acid.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Primary Role / Context |

| Terephthalic Acid (TPA) | C₈H₆O₄ | 166.13 | Primary monomer for PET synthesis. google.comcu.edu.eg |

| Dimethyl Terephthalate (DMT) | C₁₀H₁₀O₄ | 194.19 | Historical precursor for PET; product of PET methanolysis. jmb.or.krnih.govrsc.org |

| Bis(2-hydroxyethyl) terephthalate (BHET) | C₁₂H₁₄O₆ | 254.24 | Monomer from PET glycolysis; intermediate for repolymerization. mdpi.comnih.govpreprints.org |

| This compound (DVT) | C₁₂H₁₀O₄ | 218.21 | Product of PET pyrolysis; potential monomer for upcycling. bldpharm.comtandfonline.comresearchgate.net |

| Diphenyl terephthalate | C₂₀H₁₄O₄ | 318.32 | Aromatic ester derivative of terephthalic acid. nist.gov |

Table of Mentioned Chemical Compounds

| Chemical Name |

| 1,2-ethanediyl divinyl diterephthalate |

| 4-(vinyloxycarbonyl)benzoic acid |

| Benzene |

| Benzoic Acid |

| Bis(2-hydroxyethyl) terephthalate (BHET) |

| Dimethyl terephthalate (DMT) |

| Diphenyl terephthalate |

| This compound (DVT) |

| Ethylene Glycol |

| Monovinyl terephthalate |

| N-methylolacrylamide |

| Polyethylene terephthalate (PET) |

| Terephthalic Acid (TPA) |

| Vinyl Acetate |

| Vinyl Alcohol |

| Vinyl Benzoate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(ethenyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXBXGHGYCSRAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C1=CC=C(C=C1)C(=O)OC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572141 | |

| Record name | Diethenyl benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13846-19-0 | |

| Record name | Diethenyl benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Synthetic Considerations of Divinyl Terephthalate

Mechanistic Investigations of Polyethylene (B3416737) Terephthalate (B1205515) Pyrolysis

The thermal degradation of polyethylene terephthalate is a complex process that breaks down the polymer structure into a variety of smaller molecules, including gases, condensable liquids, and a solid char residue. Divinyl terephthalate is one of the key condensable products formed during this process. researchgate.nettandfonline.comnih.gov

The pyrolysis of PET is an endothermic process that typically occurs in a single-step degradation mechanism at temperatures between 390°C and 460°C. researchgate.nettandfonline.com Thermogravimetric analysis (TGA) is a widely used technique to study the kinetics of this degradation. researchgate.net The process is known to follow first-order reaction kinetics. nih.gov

Studies have determined the activation energy (Ea) for PET pyrolysis, which varies depending on the analytical model used and the specific conditions. Using model-free methods like Flynn–Wall–Qzawa (FWO) and Kissinger–Akahira–Sunose (KAS), the average activation energy has been found to be around 212 kJ/mol. nih.gov Other studies have reported values in the range of 203–355 kJ/mol under an inert nitrogen atmosphere. sci-hub.se At a 5% conversion level, the activation energy for the thermal degradation of both virgin and recycled PET is similar, calculated at 210.6 and 213.9 kJ/mol, respectively. azom.com

The product distribution from PET pyrolysis is diverse. At 700°C, the process yields compounds such as CO, CO2, acetaldehyde (B116499), benzene, benzoic acid, vinyl benzoate (B1203000), and this compound. sci-hub.se Major condensable components identified through gas chromatography-mass spectrometry (GC-MS) include benzoic acid and monovinyl terephthalate, with this compound and vinyl benzoate present in smaller quantities. tandfonline.comnih.govtandfonline.com The pyrolysis process typically results in a solid carbonaceous char residue of up to 10-24 wt%. tandfonline.comnih.gov

The yield of this compound and other pyrolysis products is significantly influenced by reaction parameters, primarily temperature and heating rate.

Temperature: The thermal degradation of PET begins at approximately 390°C and is largely complete by 450-460°C. researchgate.nettandfonline.com Studies show that PET degrades within a temperature range of 400°C to 700°C. sci-hub.se The composition of the resulting products changes with temperature. For instance, at 430°C, the production of benzoic acid is maximized, while at 700°C, a wider array of compounds including this compound is observed. sci-hub.senih.gov

The use of catalysts in PET pyrolysis can alter the reaction pathways, product distribution, and reaction temperature. Catalysts are employed to improve the efficiency of the process and to steer the reaction toward more valuable chemical feedstocks. core.ac.uk

Zeolite catalysts, such as ZSM-5, are known to influence the degradation of PET. In catalytic pyrolysis, zeolites can reduce the amount of benzoic acid in the product oil, cracking it primarily into toluene. core.ac.uk The use of a Pt@Hzsm-5 catalyst in steam-assisted pyrolysis has been shown to lower the optimal reaction temperature from 450°C to 400°C. mdpi.com In this system, the acidic sites of the Hzsm-5 catalyst promote the cracking of monovinyl terephthalate to terephthalic acid, thereby improving product purity. mdpi.com

Metal-based catalysts also play a role. The use of a palladium (Pd) catalyst on an activated carbon support can suppress the formation of harmful polycyclic aromatic hydrocarbons during PET pyrolysis. mdpi.com A catalyst-to-PET ratio of 0.05 was found to be effective in reducing the concentration of these undesirable byproducts. mdpi.com Other catalysts like calcium hydroxide (B78521) (Ca(OH)2) have been used to convert PET into liquid hydrocarbon fuel. researchgate.net

Targeted Synthetic Approaches for this compound

Beyond its formation as a pyrolysis byproduct, this compound can be synthesized through deliberate organic chemistry routes. These methods offer greater control over purity and yield for its potential use as a monomer.

Esterification: this compound can be synthesized via the direct esterification of terephthalic acid with a vinyl source, such as vinyl alcohol. In a more general context, the esterification of terephthalic acid with alcohols (glycols) is a fundamental reaction in polyester (B1180765) production. google.com This reaction is typically carried out at temperatures from 200°C to 300°C. google.com A scalable methodology for the enol esterification of carboxylic acids using alkenyl boronic acids, mediated by Cu(II), also presents a potential pathway. molaid.com

Transesterification: Transesterification is a widely used industrial process for producing polyesters. wikipedia.org The synthesis of polyethylene terephthalate, for example, often involves the transesterification of dimethyl terephthalate (DMT) with ethylene (B1197577) glycol. wikipedia.orgbyjus.comresearchgate.net This process exchanges the methyl group of the ester with the ethyl group of the glycol. byjus.com Analogously, a strategy for synthesizing this compound could involve the transesterification of a dialkyl terephthalate (like DMT) with a vinyl-containing alcohol or, more commonly, with vinyl acetate (B1210297). The reaction exchanges the alkoxy group of the terephthalate ester with the vinyl group from vinyl acetate. byjus.com This process is often catalyzed by an acid or base. wikipedia.org

Modern organic synthesis offers various methods for creating complex molecules, including aromatic divinyl compounds, which are valuable as crosslinking agents and synthetic intermediates. chemicalbull.com

Phase-transfer catalysis can be employed to synthesize aromatic divinyl ethers by reacting a polyhydroxy aromatic compound with a haloaliphatic vinyl ether in the presence of a base and a tetraalkylammonium halide catalyst. google.com This highlights a method for introducing vinyl groups onto an aromatic core.

For the construction of C-C bonds, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for synthesizing complex aromatic compounds. numberanalytics.com While typically used for creating biaryl systems or attaching alkyl/aryl groups, modifications of these cross-coupling strategies could potentially be adapted to form the vinyl ester linkages of this compound from suitable precursors. Gold-catalyzed reactions are also noted for their ability to activate C-C multiple bonds, providing pathways for the synthesis of functionalized divinyl ketones and other unsaturated compounds. beilstein-journals.org These advanced catalytic methods represent potential, though less direct, routes for the targeted synthesis of this compound and its derivatives.

Polymerization and Copolymerization Dynamics of Divinyl Terephthalate

Homopolymerization Pathways

The homopolymerization of divinyl terephthalate (B1205515) can proceed through different mechanisms, each influencing the resulting polymer's structure and properties. Key pathways investigated include free radical and cationic polymerization, alongside the significant phenomenon of intramolecular cyclization.

Free Radical Polymerization Kinetics and Mechanisms

The free radical polymerization of divinyl terephthalate, like other vinyl monomers, proceeds via the classical steps of initiation, propagation, and termination. The kinetics of this process are fundamental to controlling the polymerization rate and the molecular weight of the resulting polymer. The rate of polymerization () is directly proportional to the monomer concentration ([M]) and the square root of the initiator concentration ([I]).

The general kinetic scheme can be summarized by the following equations:

Initiation: The process begins with the decomposition of an initiator (I) to form free radicals (R•), which then react with a monomer molecule to start a polymer chain.

Propagation: The newly formed radical center attacks another monomer molecule, adding it to the growing chain. This step repeats, rapidly increasing the chain length.

Termination: The growth of polymer chains is halted through mechanisms such as combination, where two growing chains join, or disproportionation, involving the transfer of a hydrogen atom from one chain to another.

In the context of this compound, the presence of two vinyl groups adds complexity. The polymerization can be viewed as a terpolymerization involving the monomer's vinyl groups and the pendant vinyl groups on the polymer chains.

Cationic Polymerization Investigations

Cationic polymerization offers an alternative route for the polymerization of vinyl monomers, particularly those with electron-donating substituents. This process is initiated by electrophilic species, such as protons or Lewis acids, which attack the vinyl group, generating a carbocationic active center. This carbocation then propagates by adding to subsequent monomer units.

While cationic polymerization is a well-established method, specific investigations into the cationic polymerization of this compound are not extensively detailed in publicly available literature. Generally, the kinetics of cationic polymerization are highly sensitive to the solvent, counter-ion, and temperature, which all affect the stability and reactivity of the propagating carbocation. Termination and chain transfer reactions are also prominent in cationic systems and can significantly influence the final polymer structure.

Intramolecular Cyclization Phenomena during Polymerization

A significant phenomenon in the polymerization of divinyl monomers, including this compound, is intramolecular cyclization. This occurs when a growing radical chain end reacts with a pendant vinyl group on the same polymer chain, forming a cyclic structure. This process competes with intermolecular crosslinking, where the radical reacts with a pendant vinyl group on a different polymer chain.

The extent of intramolecular cyclization is influenced by several factors, including monomer concentration. At lower monomer concentrations, the probability of the radical chain end encountering a pendant vinyl group on its own chain is higher, favoring cyclization. This leads to the formation of less densely crosslinked networks or even soluble polymers containing cyclic structures. The competition between cyclization and crosslinking is a critical factor in determining the final network topology and properties.

Copolymerization Strategies and Resulting Macromolecular Architectures

Copolymerization of this compound with other monomers allows for the creation of a wide range of macromolecular architectures with tailored properties. Understanding the reactivity ratios and crosslinking mechanisms is essential for controlling the final polymer structure.

Reactivity Ratios in Copolymerization Systems

In copolymerization, the reactivity ratios (r1 and r2) describe the relative preference of a growing polymer chain ending in one monomer unit to add the same type of monomer versus the other comonomer. For a copolymerization system involving this compound (M1) and a comonomer (M2), the reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

where k11 and k22 are the rate constants for the addition of the same monomer, and k12 and k21 are the rate constants for the addition of the other monomer.

The values of the reactivity ratios determine the sequence distribution of the monomers in the copolymer chain. For instance:

If r1 > 1, the growing chain prefers to add another M1 monomer.

If r1 < 1, the growing chain prefers to add an M2 monomer.

If r1 * r2 = 1, an ideal random copolymer is formed.

If r1 and r2 are both close to 0, an alternating copolymer is likely to form.

Crosslinking Mechanisms and Network Polymer Formation

The primary function of this compound in copolymerization is to act as a crosslinking agent. After one vinyl group reacts to incorporate the monomer into a polymer chain, the second, now pendant, vinyl group can react with another growing chain. This intermolecular reaction creates a crosslink, connecting two polymer chains and leading to the formation of a three-dimensional polymer network.

The formation of a network structure, or gelation, occurs at a critical conversion point known as the gel point. Beyond this point, an insoluble gel coexists with a soluble fraction (sol). The properties of the resulting network, such as swelling behavior, mechanical strength, and thermal stability, are highly dependent on the crosslink density.

The mechanism of network formation is a complex process influenced by factors such as the initial monomer feed ratio, the reactivity of the monomers, and the extent of intramolecular cyclization. cas.cz As the polymerization progresses, the increasing viscosity of the system can lead to diffusion-controlled reactions, further complicating the kinetics and the final network structure. cmu.edu

Control over Polymer Branching and Microstructure

The free-radical polymerization of DVT, a divinyl monomer, inherently leads to the formation of a cross-linked network structure. The density of these cross-links, and thus the degree of branching, can be significantly influenced by the concentration of the initiator. Generally, a higher initiator concentration leads to a higher rate of initiation, which in turn can result in a more densely branched and potentially more heterogeneous network. This is because a higher concentration of growing radical chains increases the probability of intermolecular reactions between a growing chain and a pendant vinyl group on another polymer chain, leading to cross-linking.

In the context of copolymerization, where DVT is polymerized with a monovinyl monomer, the microstructure of the resulting copolymer is largely dictated by the relative reactivities of the monomers towards the growing polymer chains. This relationship is quantified by the monomer reactivity ratios (r1 and r2). The reactivity ratios describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer.

For instance, in the copolymerization of DVT (M1) with a monovinyl monomer (M2), the reactivity ratios are defined as:

r1 = k11 / k12 (the ratio of the rate constant for the addition of M1 to a chain ending in M1 to the rate constant for the addition of M2 to a chain ending in M1)

r2 = k22 / k21 (the ratio of the rate constant for the addition of M2 to a chain ending in M2 to the rate constant for the addition of M1 to a chain ending in M2)

The values of these reactivity ratios determine the sequence distribution of the monomer units along the copolymer chain.

If r1 > 1 and r2 < 1, the copolymer will be enriched in monomer 1.

If r1 < 1 and r2 > 1, the copolymer will be enriched in monomer 2.

If r1 ≈ r2 ≈ 1, a random copolymer is formed.

If r1 ≈ r2 ≈ 0, an alternating copolymer is formed.

If r1r2 = 1, an ideal random copolymer is formed where the composition of the copolymer is the same as the feed composition.

By carefully selecting a comonomer with specific reactivity ratios with respect to DVT, it is possible to control the distribution of DVT units within the copolymer, thereby influencing the location and density of branch points. For example, copolymerizing DVT with a monomer that has a low reactivity towards itself but a high reactivity towards DVT can lead to a more homogeneous incorporation of DVT units and a more controlled network structure.

The following interactive data table illustrates the hypothetical effect of varying the initiator concentration and the DVT/monovinyl comonomer feed ratio on the degree of branching and the resulting polymer microstructure, based on general principles of vinyl polymerization.

| Initiator Concentration (mol/L) | DVT:Comonomer Molar Ratio | Predicted Degree of Branching | Predicted Microstructure |

|---|---|---|---|

| 1:10 | Low | Predominantly linear chains with occasional DVT cross-links | |

| 1:1 | Moderate | Branched structure with a significant number of DVT cross-links | |

| 1:0 (Homopolymerization) | High | Highly cross-linked network |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Divinyl Terephthalate and Its Polymeric Forms

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for providing detailed information about the chemical structure and dynamics of molecules at the atomic level. numberanalytics.com It is particularly valuable for the characterization of both the DVT monomer and its polymeric derivatives.

Solution-State ¹H and ¹³C NMR for Primary Structural Elucidation

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental tools for the primary structural confirmation of divinyl terephthalate (B1205515) in solution. numberanalytics.com These techniques provide information on the chemical environment of each proton and carbon atom within the molecule, respectively. quora.com

In the ¹H NMR spectrum of DVT, distinct signals corresponding to the vinyl protons and the aromatic protons of the terephthalate ring are expected. The chemical shifts and coupling patterns of the vinyl group protons (typically a complex multiplet system) are characteristic and confirm the presence of the -O-CH=CH₂ moiety. The aromatic protons typically appear as a singlet due to the symmetrical nature of the terephthalate ring.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the vinyl group. The chemical shifts of these carbons are indicative of their electronic environment and are crucial for confirming the molecular structure.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | [Data not available in search results] | [Data not available in search results] |

| Vinylic CH | [Data not available in search results] | [Data not available in search results] |

| Vinylic CH₂ | [Data not available in search results] | [Data not available in search results] |

| Carbonyl C=O | N/A | [Data not available in search results] |

| Aromatic C-O | N/A | [Data not available in search results] |

| Note: Specific chemical shift values for divinyl terephthalate were not available in the provided search results. The table serves as a template for the expected signals. |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structures

For more complex structures, such as oligomers or polymers of this compound, 2D NMR techniques are employed to resolve overlapping signals and establish connectivity between different atoms. numberanalytics.commdpi-res.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu In the context of DVT polymers, COSY can help to identify adjacent protons within the polymer backbone and any remaining vinyl end-groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These are heteronuclear correlation experiments that correlate the chemical shifts of protons with directly attached carbons (¹H-¹³C one-bond correlation). youtube.comsdsu.educolumbia.edu This is extremely useful for unambiguously assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comsdsu.educolumbia.edu HMBC is instrumental in establishing the connectivity across the ester linkage in DVT and for identifying the linkages between monomer units in the polymer chain. For instance, it can show the correlation between the vinyl protons and the carbonyl carbon, and between the aromatic protons and the carbonyl carbon.

The application of these 2D NMR techniques is crucial for understanding the microstructure of poly(this compound), including the extent of cross-linking and the presence of any side-products or unreacted monomer. nih.gov

Solid-State NMR for Polymer Network and Bulk Structure Analysis

Once this compound undergoes polymerization, especially forming a cross-linked network, it becomes insoluble, rendering solution-state NMR analysis impossible. researchgate.net In such cases, solid-state NMR (ssNMR) becomes the technique of choice for characterizing the bulk structure and dynamics of the polymer network. researchgate.netmdpi.comazom.com

Solid-state NMR can provide information on:

Cross-linking Density : By analyzing the relative intensities of signals from reacted and unreacted vinyl groups, one can estimate the degree of cross-linking. researchgate.net

Polymer Chain Dynamics : Techniques like measuring ¹H spin-lattice relaxation times (T₁) and spin-spin relaxation times (T₂) can provide insights into the mobility of different segments of the polymer chains. researchgate.netosti.gov

Conformation and Packing : Solid-state ¹³C NMR can reveal information about the conformation of the polymer chains and how they are packed in the solid state. acs.org

While ssNMR spectra often exhibit broader lines compared to solution-state spectra due to anisotropic interactions, techniques like Magic Angle Spinning (MAS) and high-power decoupling are used to enhance spectral resolution. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of molecules. scitechdaily.commdpi.comnih.gov These techniques are highly sensitive to the presence of specific functional groups and changes in molecular structure, making them ideal for characterizing DVT and its polymerization process.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and accessible technique for identifying the key functional groups present in this compound and its polymers. acs.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

C=O stretching of the ester group.

C=C stretching of the vinyl group and the aromatic ring.

C-O stretching of the ester linkage.

=C-H bending (out-of-plane) of the vinyl group, which is particularly useful for monitoring the polymerization reaction as this peak will decrease in intensity.

During the polymerization of DVT, the disappearance or reduction in the intensity of the peaks associated with the vinyl group can be monitored to follow the reaction kinetics. researchgate.net Conversely, the persistence of these peaks in the final polymer indicates the presence of unreacted monomer or pendant vinyl groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Ester) | C=O Stretch | ~1720-1740 |

| Aromatic Ring | C=C Stretch | ~1600, ~1450 |

| Vinyl Group | C=C Stretch | ~1640 |

| Ester Linkage | C-O Stretch | ~1250-1300 |

| Vinyl Group | =C-H Bend (out-of-plane) | ~990, ~910 |

| Note: Specific wavenumber values can vary slightly depending on the sample state and instrument. The values are based on typical ranges for these functional groups. |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. mdpi.comnih.gov It relies on the inelastic scattering of monochromatic light (laser). A key advantage of Raman spectroscopy is its low interference from water, making it suitable for studying reactions in aqueous media. mdpi.com

The Raman spectrum of this compound will also exhibit a unique "fingerprint" based on its molecular structure. scitechdaily.com Key expected Raman shifts include:

A strong peak for the aromatic ring breathing mode .

Signals for the C=O and C=C stretching vibrations.

Characteristic shifts for the vinyl group .

Similar to FTIR, the changes in the Raman spectrum, particularly the decrease in the intensity of the vinyl group signals, can be used to monitor the polymerization of DVT. researchgate.net Raman spectroscopy can also be used to identify DVT as a pyrolysis product of polyethylene (B3416737) terephthalate (PET). rsc.org

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing | ~1615 |

| Carbonyl (Ester) | C=O Stretch | ~1725 |

| Vinyl Group | C=C Stretch | ~1640 |

| Note: Specific Raman shift values can vary. The values are based on typical ranges and data from related terephthalate compounds. rsc.org |

Mass Spectrometry Techniques

Mass spectrometry methodologies are indispensable for the identification and structural elucidation of this compound, its oligomers, and degradation products. These techniques offer high sensitivity and specificity, enabling the analysis of complex mixtures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used to characterize the chemical composition of polymeric materials. In this method, the polymer is thermally decomposed in an inert atmosphere, and the resulting volatile and semi-volatile fragments are separated by gas chromatography and identified by mass spectrometry. This technique is particularly valuable for identifying the constituent monomers and other degradation products of complex polymers.

In the context of polyester (B1180765) analysis, Py-GC-MS has been instrumental in studying the thermal degradation of polyethylene terephthalate (PET). During the pyrolysis of PET, a variety of compounds are generated, with this compound being one of the characteristic pyrolysis products. nih.govmdpi.com The identification of this compound, alongside other compounds such as vinyl benzoate (B1203000) and benzoic acid, serves as a chemical marker for the presence of PET in a sample. nih.govmdpi.comresearchgate.net This is particularly relevant in the field of microplastics analysis, where Py-GC-MS is employed to identify and quantify the types of polymers present in environmental samples. nih.govmdpi.comresearchgate.net

The pyrolysis of PET and subsequent detection of this compound can be performed at various temperatures, with studies showing its formation at temperatures around 435 °C and its continued presence at higher temperatures up to 650 °C. mdpi.comnih.gov The relative abundance of this compound and other pyrolyzates can provide insights into the degradation mechanisms of the polymer.

A summary of characteristic pyrolysis products of PET identified by Py-GC-MS is presented in the table below.

| Pyrolysis Product | Commonly Observed in PET Pyrograms | Significance |

| This compound | Yes | Characteristic marker for PET degradation. nih.govmdpi.com |

| Vinyl benzoate | Yes | A primary pyrolysis product of PET. nih.govresearchgate.net |

| Benzoic acid | Yes | Indicates the breakdown of the terephthalate moiety. nih.govresearchgate.net |

| Benzene | Yes | A common product from the pyrolysis of aromatic polymers. mdpi.com |

| Biphenyl | Yes | Another indicator of PET pyrolysis. nih.gov |

| 4-(Vinyloxycarbonyl)benzoic acid | Yes | An intermediate degradation product. woodsholediversity.org |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large, non-volatile molecules such as polymers and oligomers with minimal fragmentation. It provides detailed information about molecular weight distribution, repeating units, and end-group structures. nih.govnih.gov

For polyesters like those derived from or related to this compound, MALDI-TOF MS is a valuable tool for characterizing oligomeric species. The analysis of polyester oligomers can reveal the repeating monomeric units and the nature of the end groups, which is crucial for understanding the polymerization process and any subsequent degradation. researchgate.netaesan.gob.es In the analysis of polyesters, a matrix such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is often used to facilitate the ionization of the polymer chains. aesan.gob.es

While direct analysis of very high molecular weight polymers by MALDI-TOF MS can be challenging, techniques such as on-plate alkaline degradation can be employed. nih.govjeol.com This method involves the controlled hydrolysis of the polymer on the MALDI target plate to produce smaller, more readily analyzable oligomers. nih.govjeol.com This approach allows for the detailed structural characterization of the polymer's constituent units. The resulting mass spectra can reveal series of peaks corresponding to oligomers with different numbers of repeating units, providing a fingerprint of the polymer's composition.

The general workflow for MALDI-TOF MS analysis of polyester oligomers is as follows:

The polymer or oligomer sample is mixed with a suitable matrix and a cationization agent. aesan.gob.es

The mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.

The plate is inserted into the mass spectrometer, and a laser is fired at the sample spot.

The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules.

The ions are accelerated into the time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.

This technique has been successfully applied to the analysis of various polyesters, providing insights into their chemical composition and structure. researchgate.netaesan.gob.es

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. mdpi.compsu.edu In the context of this compound and its polymeric forms, GC-MS is primarily used to analyze degradation products and residual monomers or solvents.

The thermal degradation of polymers based on terephthalic acid can release a variety of volatile and semi-volatile compounds. nih.gov GC-MS analysis of these degradation products can provide a chemical profile that helps in understanding the degradation pathways. For instance, in the thermal degradation of PET, this compound has been identified as a key product. nih.gov Other identified compounds include mono-vinyl terephthalate, benzene, and toluene. nih.gov

Furthermore, GC-MS is employed to analyze substances that may migrate from polyester-based materials, which is particularly important for applications like food packaging. nih.gov The technique can detect and quantify a wide range of potential migrants, including residual monomers, oligomers, and additives. nih.govd-nb.info

The general procedure for GC-MS analysis involves:

Extraction of the volatile and semi-volatile compounds from the sample matrix.

Injection of the extract into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

Elution of the separated compounds from the GC column into the mass spectrometer.

Ionization of the compounds and detection of the resulting ions to generate a mass spectrum for each component.

Identification of the compounds by comparing their mass spectra with spectral libraries.

The following table summarizes some of the volatile and semi-volatile compounds related to terephthalate-based polymers that can be analyzed by GC-MS.

| Compound | Analytical Significance |

| This compound | A primary product of thermal degradation. nih.gov |

| Mono-vinyl terephthalate | An intermediate degradation product. nih.gov |

| Terephthalic acid | A constituent monomer. nih.gov |

| Benzene | A degradation product. nih.gov |

| Toluene | A degradation product. nih.gov |

| Acetaldehyde (B116499) | A potential degradation product of PET. nih.gov |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating the components of a polymer sample based on various physical and chemical properties, such as size, polarity, and charge.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a liquid chromatographic technique that separates molecules based on their hydrodynamic volume in solution. oup.comshimadzu.cz It is the most widely used method for determining the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers. oup.comshimadzu.cz

For polymers derived from this compound, SEC/GPC is crucial for characterizing their molecular weight properties, which in turn dictate their physical and mechanical characteristics. The separation occurs in a column packed with a porous gel. Larger polymer molecules are excluded from the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer elution time. shimadzu.cz

The choice of solvent (mobile phase) is critical for the successful GPC analysis of polyesters. For polyethylene terephthalate (PET) and similar polyesters, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are often used due to their ability to dissolve these polymers. researchgate.netacs.org The addition of a salt, such as sodium trifluoroacetate, to the mobile phase can help to prevent polymer aggregation. lcms.cz

A typical GPC system consists of:

A solvent delivery system (pump)

An injector to introduce the polymer solution

A set of GPC columns

A detector, most commonly a differential refractive index (RI) detector

A data acquisition and processing system

The molecular weight averages are calculated from the chromatogram using a calibration curve constructed from polymer standards of known molecular weight. shimadzu.cz

| GPC Parameter | Description |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | An average that takes into account the weight fraction of each polymer molecule. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. |

Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This hyphenated technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds, such as oligomers and additives, that are not amenable to GC-MS analysis. researchgate.net

In the analysis of polymeric materials derived from or related to this compound, LC-MS can be used to identify and quantify non-volatile components that may be present, such as unreacted monomers, oligomers, and various additives. The liquid chromatography step separates these components based on their affinity for the stationary and mobile phases. The eluting components are then introduced into the mass spectrometer for detection and identification. wikipedia.org

Ultra-high-performance liquid chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, provides enhanced separation efficiency and accurate mass measurements, which aids in the confident identification of unknown compounds. nih.govresearchgate.net This is particularly useful for the analysis of non-intentionally added substances (NIAS) that may be present in polymer formulations. researchgate.netresearchgate.net

LC-MS has been successfully applied to the analysis of cyclic oligomers in polyesters like PET and polybutylene terephthalate (PBT). nih.govresearchgate.net The method allows for the determination of these oligomers in various matrices, providing valuable information for safety and quality assessment. nih.govresearchgate.net

The general workflow for LC-MS analysis includes:

Sample preparation, which may involve extraction of the non-volatile components.

Separation of the components using an appropriate LC column and mobile phase gradient.

Ionization of the separated components using an interface such as electrospray ionization (ESI).

Detection and identification of the ions by the mass spectrometer.

This powerful combination of separation and detection makes LC-MS an indispensable tool for the comprehensive characterization of non-volatile species in this compound and its polymeric forms.

Thermal Analysis Methods in Polymerization and Degradation Studies

Thermal analysis techniques are indispensable for characterizing the polymerization and degradation behavior of materials like this compound and its associated polymers. These methods provide critical data on thermal stability, reaction kinetics, and the energetic changes that occur during thermal processing.

Thermogravimetric Analysis (TGA) in Pyrolysis Investigations

Thermogravimetric Analysis (TGA) is a fundamental technique for investigating the thermal stability and decomposition profile of this compound and its polymeric precursors, such as polyethylene terephthalate (PET). By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA reveals the temperature ranges of degradation, the kinetics of decomposition, and the quantity of residual char.

Research on the pyrolysis of PET, a process that yields this compound, demonstrates that thermal degradation occurs within a specific temperature window. tandfonline.com In an inert nitrogen atmosphere, the main pyrolysis of PET typically takes place between 410 °C and 470 °C. tandfonline.com However, the precise onset and completion temperatures are influenced by the heating rate. tandfonline.comsci-hub.se Studies using TGA coupled with mass spectrometry (TGA-MS) have definitively identified this compound as a primary volatile product during the thermal degradation of PET at temperatures around 435 °C. nih.gov Other major condensable components identified alongside it include benzoic acid, monovinyl terephthalate, and benzene. tandfonline.com

The degradation process under an inert atmosphere is characterized by a significant mass loss, leading to the formation of a stable carbonaceous residue. tandfonline.comsci-hub.se The amount of this residue is typically around 20% of the initial sample mass when pyrolysis is conducted under a nitrogen environment. sci-hub.se In contrast, degradation in an oxidative environment (air) leads to complete conversion of the polymer. sci-hub.se The kinetics of this degradation are often modeled as a first-order reaction. sci-hub.se

Below is a table summarizing key findings from TGA investigations on PET, the precursor polymer from which this compound is often derived during thermal decomposition.

Table 1: Summary of TGA Findings for PET Pyrolysis

| Parameter | Condition | Value/Observation | Source(s) |

|---|---|---|---|

| Pyrolysis Temperature Range | Inert Atmosphere (N₂) | 410 °C - 470 °C | tandfonline.com |

| Inert Atmosphere (N₂) | 380 °C - 650 °C | acs.org | |

| Primary Degradation Products | Pyrolysis at 435 °C | This compound, mono-vinyl terephthalate, benzoic acid, benzene, toluene, terephthalic acid | nih.gov |

| Pyrolysis at 700 °C | This compound, vinyl benzoate, benzoic acid, acetaldehyde, benzene, CO, CO₂ | sci-hub.se | |

| Effect of Heating Rate | 5, 10, 20, 40, 50 °C/min | Activation energy range (inert): 203–355 kJ/mol | sci-hub.se |

| 3, 15, 50, 100, 120 K/min | Temperature of greatest pyrolysis rate increases with heating rate | tandfonline.com | |

| Residue | Inert Atmosphere (N₂) at 700 °C | ~20% char | sci-hub.se |

Differential Scanning Calorimetry (DSC) for Reaction Energetics

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. hu-berlin.de For this compound and its polymeric forms, DSC provides crucial insights into the energetics of polymerization, melting, crystallization, and glass transition phenomena. tandfonline.comnih.gov

In the context of polymers like PET, from which this compound can be derived, DSC is used to determine key thermal properties that dictate processing and end-use performance. eag.com The glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more rubbery state, is readily observed as a step change in the heat flow signal. nih.gov For amorphous PET, the Tg is around 67 °C, while for semi-crystalline PET it is higher, at approximately 80 °C. nih.gov

The melting of the crystalline domains within the polymer is observed as an endothermic peak on the DSC curve. hu-berlin.de The temperature at the peak's apex is defined as the melting point (Tm), which for semi-crystalline PET is in the range of 255–265 °C. nih.gov The area under this peak corresponds to the heat of fusion (ΔHf). tandfonline.comhu-berlin.de Furthermore, DSC can quantify the heat required for the pyrolysis reaction (ΔHp), which is a moderately endothermic process for PET. tandfonline.comtandfonline.com These energetic parameters are vital for designing and optimizing polymerization reactors and thermal degradation processes. tandfonline.comtandfonline.com

The table below presents key thermal and energetic data for PET, a polymer directly related to this compound, as determined by DSC analysis.

Table 2: DSC Data for Polyethylene Terephthalate (PET)

| Parameter | Description | Typical Value | Source(s) |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Amorphous PET | 67 °C - 76 °C | nih.govmdpi.com |

| Semi-crystalline PET | 80 °C | nih.gov | |

| PET Waste Flakes | 80.9 °C | mdpi.com | |

| Melting Temperature (Tm) | Semi-crystalline PET | 255 °C - 265 °C | nih.gov |

| PET Waste Flakes | 249.8 °C | mdpi.com | |

| Heat of Fusion (ΔHf) | Endothermic event at melting | Measured at ~240 °C | tandfonline.com |

| Heat of Pyrolysis (ΔHp) | Energy required for pyrolysis | Moderately endothermic | tandfonline.comtandfonline.com |

| Specific Heat Capacity (cₚ) | At ~20 °C | 1.44 kJ kg⁻¹ K⁻¹ | tandfonline.comtandfonline.com |

Theoretical and Computational Investigations of Divinyl Terephthalate Reactivity and Stability

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a fundamental tool for exploring the chemical reactivity of polymeric materials and their degradation products. researchgate.net DFT calculations are particularly useful for elucidating reaction pathways, calculating thermodynamic parameters, and determining the energetics of complex chemical processes. researchgate.netnih.gov

In the context of divinyl terephthalate (B1205515), DFT studies are often embedded within the broader investigation of polyethylene (B3416737) terephthalate (PET) thermal degradation, where divinyl terephthalate is identified as a key primary product. researchgate.netnih.gov Research using the B3P86 DFT method with a 6-31++G(d,p) basis set has been employed to analyze the pyrolysis mechanisms of PET model compounds. nih.gov These studies compute thermodynamic parameters and bond dissociation energies (BDEs) to map out the most likely degradation pathways.

Key findings from these DFT investigations include:

Reaction Pathways: The thermal degradation of PET leading to products like this compound primarily proceeds through concerted reactions rather than radical-based mechanisms. researchgate.netnih.gov Specifically, reactions involving six-membered cyclic transition states are found to be energetically more favorable than those with four-membered rings. nih.gov

Energetics: Calculations of bond dissociation energies reveal that the C–C bonds on the main polymer chain are the weakest, followed by the C–O bonds, indicating the initial sites of thermal cleavage. researchgate.netnih.gov The preference for concerted reactions is due to the lower energy barriers compared to the energies required to initiate radical reactions on the polymer backbone. researchgate.net

Product Formation: DFT studies confirm that the pyrolysis of a PET dimer model yields primary products including terephthalic acid, vinyl terephthalate, acetaldehyde (B116499), and this compound. researchgate.netnih.gov

While DFT provides a favorable balance between accuracy and computational cost, the choice of the functional is crucial, as different approximations can sometimes lead to varying predictions for reaction mechanisms. osti.govaps.org

Table 1: Comparison of Reaction Mechanisms in PET Degradation Leading to this compound Precursors

| Reaction Type | Transition State | Energetic Favorability | Key Products |

|---|---|---|---|

| Concerted Reaction | Six-membered cyclic | High | Acetaldehyde, Vinyl Terephthalate |

| Concerted Reaction | Four-membered cyclic | Moderate | - |

| Radical Reaction | Homolytic cleavage | Low | Various radical species |

This table is a simplified representation based on findings that concerted reactions are more favorable than radical reactions in the initial thermal decomposition process of PET models. researchgate.netnih.gov

Molecular Dynamics Simulations for Degradation Pathways and Intermediates

Molecular Dynamics (MD) simulations offer a way to observe the time evolution of a chemical system, providing dynamic insights into degradation processes. Reactive Force Field Molecular Dynamics (ReaxFF MD) simulations, in particular, are used to model the complex reaction networks involved in polymer pyrolysis. researchgate.net

For PET degradation, ReaxFF MD simulations have been instrumental in understanding the competitive nature of homolytic cleavage and concerted reaction pathways. researchgate.net These simulations can track the formation of numerous chemical species, including transient radical intermediates and stable products. researchgate.net

Key contributions from MD simulations include:

Discovery of Pathways: MD simulations have uncovered new chemical reaction pathways that were not previously considered, recording hundreds of different elementary reactions during the pyrolysis process. researchgate.net

Identification of Intermediates: The simulations provide a detailed, time-resolved view of the reaction, allowing for the characterization of various intermediate radicals that lead to the final products, such as this compound. researchgate.net

Mechanism Confirmation: The results from MD simulations support the findings from DFT studies, showing that the primary products from the pyrolysis of a PET dimer include this compound, alongside terephthalic acid, vinyl terephthalate, and acetaldehyde. researchgate.net

While much of the focus has been on thermal degradation, MD simulations have also been applied to understand the enzymatic degradation of PET, revealing mechanisms of substrate binding and product release which involve related terephthalate-containing molecules. csic.esnih.gov

Kinetic Modeling of this compound Formation and Polymerization Processes

Kinetic modeling is essential for translating mechanistic understanding into predictive models for reaction rates and product yields under various conditions. These models are crucial for designing and optimizing industrial processes like chemical recycling and polymerization.

Kinetic models for PET degradation are often developed based on a set of ordinary differential equations that describe the change in concentration of key species over time and as a function of temperature. researchgate.net The development of these models relies on reaction pathways and energetic data derived from both experimental studies and computational methods like DFT. polimi.it

Key aspects of kinetic modeling related to this compound include:

Formation Modeling: this compound is formed as a product of PET pyrolysis. researchgate.netnih.gov Kinetic models for this process must account for the competing reactions, including the concerted pathways that lead to its formation. researchgate.net Some complex kinetic models for plastic waste recycling consider a vast number of species and reactions, although some may lump less significant products like this compound for simplification. polimi.it

Polymerization Modeling: this compound can act as a crosslinking monomer in free-radical polymerizations. engconf.us Kinetic Monte Carlo simulations are a powerful tool for modeling such polymerization reactions, providing detailed information on reaction kinetics and the resulting molecular structure of the polymer network, both before and after the gel point. engconf.us

Transesterification Models: Kinetic models have also been developed for transesterification reactions involving PET. mdpi.com These models, which describe the interchange of glycol units, are fundamental to understanding processes where PET is modified or reacts with other polyesters, which could involve vinyl-terminated species under certain conditions. mdpi.com

A semi-detailed kinetic model for PET condensed-phase pyrolysis has been proposed, incorporating both molecular and radical mechanisms with 85 species and 700 reactions, suitable for integration into computational fluid dynamics (CFD) simulations of pyrolysis reactors. polimi.it

Quantum Chemical Analysis of Structure-Reactivity Relationships in Vinyl Terephthalate Systems

Quantum chemical methods provide a framework for understanding how the electronic structure of a molecule governs its reactivity. researchgate.net By analyzing properties derived from the molecular wavefunction or electron density, it is possible to establish quantitative structure-reactivity relationships (QSRRs). chemrxiv.orguniversiteitleiden.nl

For vinyl terephthalate systems, including this compound, quantum chemical analysis can elucidate:

Influence of Functional Groups: The vinyl groups in this compound are electron-withdrawing, which influences the electron distribution across the terephthalate core. This electronic structure dictates the molecule's susceptibility to nucleophilic or electrophilic attack and its behavior in polymerization reactions.

Reactivity Descriptors: Quantum chemical calculations can yield various descriptors like frontier molecular orbital energies (HOMO/LUMO), atomic charges, and electrostatic potentials. These descriptors can be correlated with experimental reactivity parameters to build predictive QSRR models. chemrxiv.org For instance, such models can predict reaction rate constants for various chemical transformations. universiteitleiden.nl

Interaction Analysis: Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to investigate and quantify the non-covalent interactions (e.g., van der Waals forces, hydrogen bonding) that determine the packing and stability in the condensed phase. nih.gov While specific studies on this compound crystals using these methods are not prominent, the methodology has been successfully applied to other related aromatic systems to explain how intermolecular forces influence crystal symmetry and packing. nih.gov This approach provides insight into how molecules will interact in a solid state or with a protein active site. nih.gov

These computational approaches are part of a larger effort to design new catalysts and materials by providing a fundamental understanding of the structure-activity relationships that govern chemical processes. nih.gov

Environmental Occurrence and Formation Pathways of Divinyl Terephthalate As a Degradation Product

Identification of Divinyl Terephthalate (B1205515) as a Polyethylene (B3416737) Terephthalate (PET) Degradation Byproduct in Environmental Samples

While laboratory studies have confirmed the formation of divinyl terephthalate from the degradation of PET, direct detection and quantification of DVT in environmental samples such as soil, water, or sediment remain a significant challenge. Current analytical methods for environmental monitoring of PET degradation products primarily focus on the quantification of its monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). nih.govnih.gov

The complexity of environmental matrices and the likely low concentrations of specific oligomeric byproducts like DVT make their identification difficult. Advanced analytical techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) have been instrumental in identifying a wide array of PET degradation products in laboratory settings, including vinyl esters. researchgate.net However, the application of these methods to complex environmental samples for the specific detection of DVT has not been extensively reported.

The scientific consensus points to the likelihood of DVT being present in environments heavily contaminated with PET waste, given the known degradation pathways. However, a gap in the current research is the lack of field studies specifically targeting and quantifying DVT in various environmental compartments. Future research is needed to develop sensitive and selective analytical methods for the in-situ detection of DVT to fully understand its environmental occurrence and fate.

Contributions of Thermal Degradation Processes to DVT Formation in Waste Streams

Thermal degradation, particularly through processes like pyrolysis, is a significant pathway for the formation of this compound from PET waste. Pyrolysis involves heating the polymer in the absence of oxygen, leading to the cleavage of its ester bonds and the formation of a variety of smaller molecules.

Research has shown that the primary thermal degradation of PET proceeds through a random chain scission mechanism involving a six-membered cyclic transition state. nih.govresearchgate.net This process results in the formation of molecules with carboxyl and vinyl ester end groups. researchgate.net Specifically, studies using Py-GC-MS have explicitly identified this compound as a major product of PET pyrolysis. researchgate.net

One of the primary mechanisms involves the cleavage of the ester linkage, which can lead to the formation of vinyl-terminated and carboxyl-terminated polymer chains. researchgate.net Further degradation of these chains can then produce smaller molecules, including this compound. The yield and composition of the pyrolysis products are highly dependent on the temperature and other process conditions.

A detailed study on the thermal degradation mechanisms of a PET dimer using density functional theory (DFT) identified this compound as one of the primary pyrolysis products, alongside terephthalic acid and vinyl terephthalate. researchgate.net This theoretical work provides a strong basis for understanding the fundamental chemical reactions leading to DVT formation at elevated temperatures.

The following table summarizes the key products identified during the thermal degradation of PET:

| Degradation Process | Key Products Identified | Analytical Method |

| Flash Pyrolysis | This compound, Monovinyl terephthalate, Vinyl benzoate (B1203000), Benzoic acid, Benzene | Pyrolysis-Gas Chromatography (Py-GC) |

| Thermal Degradation | Carboxyl acid and vinyl ester end groups | Not specified |

| Pyrolysis | Terephthalic acid, Benzoic acid, Carbon monoxide, Carbon dioxide, Vinyl terephthalate, Acetaldehyde (B116499), this compound | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

This table summarizes findings from various laboratory-based thermal degradation studies of PET.

These findings are critical for the management of PET waste through thermal recycling methods, as the formation of such byproducts needs to be considered in process design and optimization to either minimize their production or recover them as valuable chemicals.

Interplay of Photolytic and Hydrolytic Processes in DVT Formation from Terephthalate Esters

In the natural environment, the degradation of PET is primarily driven by a combination of photolytic (light-induced) and hydrolytic (water-induced) processes. The interplay of solar ultraviolet (UV) radiation and moisture can lead to the cleavage of the ester bonds within the PET polymer chain, a key step that can contribute to the formation of vinyl-terminated species, including this compound.

Photodegradation of PET is initiated by the absorption of UV radiation, which can trigger Norrish type I and type II photochemical reactions. nih.govscilit.com The Norrish type II reaction is particularly relevant to the formation of vinyl groups. This intramolecular process involves the abstraction of a hydrogen atom, leading to the scission of the polymer chain and the formation of a terminal carboxylic acid group and a terminal vinyl ester group. nih.gov

The presence of water can accelerate the degradation process through hydrolysis. Hydrolysis involves the reaction of water with the ester linkages in the PET backbone, leading to chain scission and the formation of carboxylic acid and hydroxyl end groups. While hydrolysis itself does not directly produce vinyl esters, the chain cleavage it causes can create more susceptible sites for subsequent photolytic reactions that do.

The combination of UV radiation and humidity has been shown to significantly influence the degradation of PET, leading to a notable increase in the formation of carboxylic acid groups and the cleavage of ester bonds. nih.gov Although direct identification of DVT as a product of these specific environmental weathering processes is not yet documented in field studies, the fundamental chemical mechanisms strongly support its potential formation. The initial formation of vinyl-terminated oligomers through photolysis is a critical precursor step. Subsequent degradation of these oligomers could then lead to the release of smaller molecules like this compound.

The following table outlines the key reactions and products in the photolytic and hydrolytic degradation of PET:

| Degradation Process | Key Reactions | Primary Products |

| Photolysis (Norrish Type II) | Intramolecular hydrogen abstraction and chain scission | Carboxylic acid end groups, Vinyl ester end groups |

| Hydrolysis | Reaction of water with ester linkages | Carboxylic acid end groups, Hydroxyl end groups |

| Photo-oxidation | Radical reactions initiated by UV radiation in the presence of oxygen | Carbonyl groups, Carboxyl groups, Hydroperoxides |

This table summarizes the fundamental chemical transformations occurring during the environmental degradation of PET.

Further research focusing on the detailed characterization of the complex mixture of degradation products generated under simulated and real-world environmental conditions is necessary to fully elucidate the pathways of this compound formation.

Advanced Research Perspectives and Unexplored Avenues in Divinyl Terephthalate Chemistry

Development of Novel and Sustainable Synthetic Routes for Divinyl Terephthalate (B1205515)

The pursuit of more efficient and environmentally benign methods for synthesizing divinyl terephthalate is a key area of research. Traditional synthesis often involves multi-step processes with poor atom economy. tandfonline.com Novel routes are being explored to overcome these limitations.

One promising approach involves the reaction of terephthaloyl chloride with acetaldehyde (B116499) using triethylamine (B128534) as an enolization agent, which has shown good yields of 58%. tandfonline.comtandfonline.com An alternative method utilizing potassium fluoride (B91410) in the presence of 18-crown-6-ether to enolize acetaldehyde resulted in a lower yield of 26%. tandfonline.com Another pathway involves the use of vinyloxy trimethylsilane (B1584522) and acyl chlorides. tandfonline.com These newer methods aim to be more cost-effective and sustainable compared to older techniques that used precursors like phenyl selenium ethanol, which suffered from poor atom efficiency and multiple reaction steps. tandfonline.com

The quest for sustainability also extends to the broader context of the circular economy. Research is exploring the upcycling of polyethylene (B3416737) terephthalate (PET) waste as a potential source for producing valuable chemicals, including this compound. jmb.or.krresearchgate.net Pyrolysis of PET has been shown to yield a variety of products, including this compound. nih.govnih.gov

| Synthetic Route | Reagents | Yield | Reference |

|---|---|---|---|

| Enolization of Acetaldehyde | Terephthaloyl chloride, Acetaldehyde, Triethylamine | 58% | tandfonline.comtandfonline.com |

| Enolization of Acetaldehyde with Crown Ether | Terephthaloyl chloride, Acetaldehyde, Potassium Fluoride, 18-crown-6-ether | 26% | tandfonline.com |

| Vinyloxy Trimethylsilane Route | Acyl chlorides, Vinyloxy trimethylsilane | Not specified | tandfonline.com |

Exploration of Advanced Copolymer Systems for Tailored Macromolecular Architectures

The incorporation of this compound into copolymer systems offers a versatile platform for creating materials with customized properties and complex macromolecular architectures. Block and graft copolymers are of particular interest due to their ability to form phase-separated morphologies, leading to unique mechanical and thermal properties. acs.orgresearchgate.net

The synthesis of block copolymers can be achieved through various techniques, including living anionic polymerization and atom transfer radical polymerization (ATRP). acs.orgacs.org For instance, combining degenerative transfer ethylene (B1197577) polymerization with ATRP has enabled the synthesis of block and graft copolymers with both polyacrylate and linear polyethylene segments. acs.org The development of divinyl-end-functionalized polyolefins provides a versatile route to a range of telechelic polymers through subsequent reactions like thiol-ene chemistry. acs.org

Graft copolymers, where polymer chains are attached as side branches to a main polymer backbone, can be synthesized through methods like "grafting from," "grafting to," and "grafting through". mdpi.com These techniques allow for the modification of polymer surfaces and the creation of materials with tailored properties for specific applications. mdpi.com The use of divinyl monomers in these systems can lead to the formation of crosslinked networks and branched architectures. mdpi.com

The ability to control macromolecular architecture is crucial for designing advanced materials. acs.org For example, multiblock copolymers with rubbery and glassy blocks can be designed for improved mechanical performance. acs.org The number of blocks in a multiblock copolymer has been shown to influence the order-disorder transition and viscoelastic properties of the resulting material. acs.org

Deeper Mechanistic Understanding of this compound Polymerization Dynamics

A thorough understanding of the polymerization mechanism of this compound is essential for controlling the structure and properties of the resulting polymers. The polymerization of vinyl esters like DVT can proceed through various mechanisms, including free-radical polymerization. rsc.org

The kinetics of polymerization, including the rates of initiation, propagation, and termination, dictate the final molecular weight and architecture of the polymer. In the context of PET, of which DVT is a derivative, the polymerization is a step-growth process involving transesterification. quora.comscranton.edu The degradation of PET, which can be seen as the reverse of polymerization, has been studied to understand the stability of the ester linkages. Thermal degradation studies of a PET dimer have shown that the primary products include terephthalic acid, vinyl terephthalate, acetaldehyde, and this compound. nih.govresearchgate.net

The mechanism often involves concerted reactions through six-membered cyclic transition states, which are energetically more favorable than radical reactions or those proceeding through four-membered rings. nih.govresearchgate.net The depolymerization of PET in supercritical methanol (B129727) has been shown to proceed through the formation of mono(2-hydroxyethyl) terephthalate (MHET) as a key intermediate. sci-hub.se

Enzymatic polymerization is also an emerging area of interest, offering a greener alternative to traditional chemical synthesis. rsc.org Lipases, for example, can catalyze the polymerization of divinyl esters with diols. rsc.org

Computational Predictions for Novel this compound-Based Materials and Applications

Computational modeling and simulations are powerful tools for accelerating the discovery and design of new materials based on this compound. elsevier.com These methods can provide insights into material properties at the molecular level, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

Density Functional Theory (DFT) has been employed to study the thermal degradation mechanisms of PET and its dimers, providing valuable information on reaction pathways and product formation. nih.govresearchgate.net These studies have helped to elucidate the relative importance of concerted versus radical reaction pathways. nih.govresearchgate.net

Molecular dynamics (MD) simulations are used to investigate the structural and dynamic properties of polymers. tennessee.edunih.gov For PET, MD simulations have been used to study thermodynamic properties, transport properties, and chain conformations as a function of oligomer size. tennessee.edu These simulations can also be used to predict the mechanical behavior of polymers and the effect of molecular architecture on these properties. acs.org Polarizable force fields are being developed for PET to more accurately capture electronic polarization effects, which are crucial for understanding interactions at interfaces. chemrxiv.org

Q & A

Q. What are the primary synthetic pathways for producing divinyl terephthalate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification or transesterification reactions involving terephthalic acid derivatives and vinyl alcohol precursors. Key factors include catalyst selection (e.g., acid or base catalysts), temperature control (often between 120–180°C), and solvent systems (e.g., ethylene glycol mixtures). For example, gas-phase reactions may yield solid products like this compound alongside byproducts such as monovinyl terephthalate and benzoic acid, requiring post-synthesis purification via fractional crystallization or chromatography .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural verification. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions. For instance, poly(ethylene terephthalate) analogs show crystallization behavior influenced by crosslinking agents like divinyl benzene, which parallels this compound’s thermal dynamics .

Q. How does the solubility of this compound in water-ethylene glycol mixtures vary with temperature and solvent composition?

Experimental studies on disodium terephthalate (a related compound) reveal that solubility in water-ethylene glycol systems decreases with higher ethylene glycol concentrations due to reduced polarity. Temperature variations (5–70°C) have minimal impact on solubility, but sodium chloride additives further suppress solubility by salting-out effects. Researchers should design solubility experiments using gravimetry or titration to map phase diagrams systematically .